

1,1,3,3-Tetramethylurea spectroscopic data NMR IR MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1,3,3-Tetramethylurea

Cat. No.: B151932 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of **1,1,3,3-Tetramethylurea**

This guide provides a comprehensive overview of the spectroscopic data for **1,1,3,3**-**Tetramethylurea** (TMU), a versatile solvent and reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound characterization.

Spectroscopic Data

The structural elucidation of **1,1,3,3-Tetramethylurea**, with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol , is strongly supported by data from various spectroscopic methods.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For **1,1,3,3-Tetramethylurea**, the symmetry of the molecule results in simple, yet informative, spectra.

¹H NMR Data

The proton NMR spectrum is characterized by a single signal, corresponding to the twelve equivalent protons of the four methyl groups.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.81	Singlet	12H	N(CH ₃) ₂
Table 1: 111 NIMD			

Table 1: ¹H NMR spectral data for

1,1,3,3-

Tetramethylurea.[1]

¹³C NMR Data

The carbon NMR spectrum shows two distinct signals, one for the carbonyl carbon and another for the four equivalent methyl carbons.

Chemical Shift (δ) ppm	Assignment
165.3	C=O (Carbonyl)
38.6	N(CH ₃) ₂

Table 2: 13C NMR spectral data for 1,1,3,3-

Tetramethylurea.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1,1,3,3-Tetramethylurea** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O Stretch
~2850-3000	Medium-Strong	sp ³ C-H Stretch
~1450-1550	Medium	C-N Stretch

Table 3: Key IR absorption

bands for 1,1,3,3-

Tetramethylurea. The C=O

stretching vibration is a

particularly characteristic band

for ureas.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity	Assignment
116	High	[M] ⁺ (Molecular Ion)
72	High	[(CH ₃) ₂ NCO] ⁺
44	High	[(CH ₃) ₂ N] ⁺

Table 4: Electron Ionization

Mass Spectrometry (EI-MS)

fragmentation data for 1,1,3,3-

Tetramethylurea. The Human

Metabolome Database also

provides a predicted GC-MS

spectrum.[4]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.



NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5]

- Sample Preparation:
 - Weigh approximately 10-20 mg of 1,1,3,3-Tetramethylurea.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is important as chemical shifts are solvent-dependent.[5]
 - Transfer the solution to a high-quality 5 mm NMR tube.[5]
 - Ensure the sample height in the tube is between 4.0 and 5.0 cm for optimal shimming on modern spectrometers.[5]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
 - Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining the IR spectrum of a liquid sample like **1,1,3,3-Tetramethylurea**.[6]



• Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of liquid 1,1,3,3-Tetramethylurea directly onto the center of the ATR crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
- After analysis, clean the crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry Sample Preparation and Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like **1,1,3,3-Tetramethylurea**.

• Sample Preparation:

 Prepare a dilute solution of 1,1,3,3-Tetramethylurea (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

 The sample can be introduced into the mass spectrometer via direct injection, a heated direct insertion probe, or through the gas chromatograph (GC) inlet.

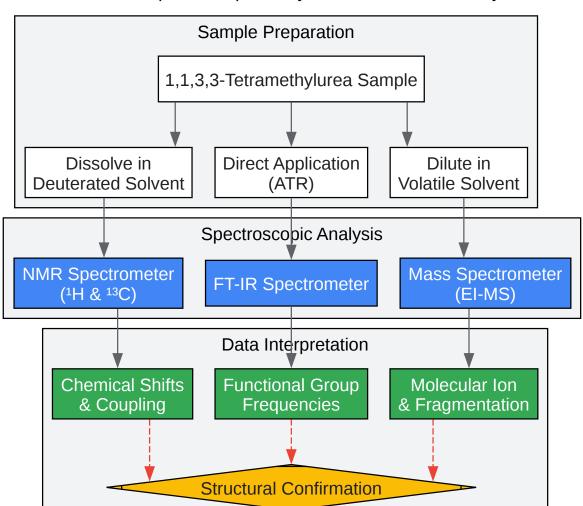


- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum. It is crucial to avoid non-volatile buffers or salts, as they can interfere with ionization.[7]

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of a chemical sample like **1,1,3,3-Tetramethylurea** can be visualized as follows.





Workflow for Spectroscopic Analysis of 1,1,3,3-Tetramethylurea

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for **1,1,3,3-Tetramethylurea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. Urea, tetramethyl- [webbook.nist.gov]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Human Metabolome Database: Showing metabocard for 1,1,3,3-tetramethylurea (HMDB0062789) [hmdb.ca]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. Chemistry Teaching Labs IR spectroscopy [chemtl.york.ac.uk]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- To cite this document: BenchChem. [1,1,3,3-Tetramethylurea spectroscopic data NMR IR MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151932#1-1-3-3-tetramethylurea-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com